N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(isopropylsulfonyl)benzamide
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Overview
Description
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(isopropylsulfonyl)benzamide is a complex organic compound that features a benzothiazole moiety, a hydroxyphenyl group, and an isopropylsulfonyl benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(isopropylsulfonyl)benzamide typically involves the reaction of benzoyl isothiocyanate with 2-aminobenzothiazole in a suitable solvent such as benzene . The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product. Various spectroscopic techniques are used to analyze the structure and purity of the synthesized compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(isopropylsulfonyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzothiazole and hydroxyphenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole or hydroxyphenyl rings .
Scientific Research Applications
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(isopropylsulfonyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.
Medicine: Research has explored its potential as an antioxidant, anticancer, and antimicrobial agent.
Industry: Its unique properties are investigated for applications in materials science and pharmaceuticals.
Mechanism of Action
The mechanism by which N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(isopropylsulfonyl)benzamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In anticancer research, the compound may interfere with cellular signaling pathways, leading to apoptosis or inhibition of cell proliferation .
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d]thiazol-2-yl)pyrazine-2-carboxamide: This compound shares the benzothiazole moiety and exhibits similar biological activities.
2-(benzo[d]thiazol-2-yl)-3-methoxynaphthalen-1-ol: Another benzothiazole derivative with distinct photophysical properties.
Uniqueness
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(isopropylsulfonyl)benzamide is unique due to its combination of a hydroxyphenyl group and an isopropylsulfonyl benzamide structure, which imparts specific chemical reactivity and biological activity not commonly found in other benzothiazole derivatives .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-propan-2-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4S2/c1-14(2)31(28,29)17-10-7-15(8-11-17)22(27)24-16-9-12-20(26)18(13-16)23-25-19-5-3-4-6-21(19)30-23/h3-14,26H,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REMLKVHAOMIRQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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